ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[(2-ethylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-3-16-9(5-6-13-16)10(17)15-12-14-8(7-20-12)11(18)19-4-2/h5-7H,3-4H2,1-2H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAAJWHTUIROOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=NC(=CS2)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit significant antimicrobial activities. For instance, derivatives of pyrazole and thiazole have shown effectiveness against various pathogens. Ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate may also possess antimicrobial properties due to its structural similarities with known active compounds.
Insecticidal Activity
The compound's potential as an insecticide has been highlighted in studies involving related pyrazole derivatives. For example, a study showed that certain pyrazole-based compounds displayed notable insecticidal activity against pests like Aphis fabae. This compound could similarly exhibit insecticidal properties due to its structural characteristics .
Anti-inflammatory Effects
Preliminary studies suggest that the compound may have anti-inflammatory effects, similar to other compounds containing thiazole and pyrazole rings. These effects are crucial for developing new therapeutic agents targeting inflammatory diseases.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions. The specific synthetic pathways can vary based on the reagents and conditions employed. Understanding the mechanism of action is vital for optimizing its use in therapeutic applications; however, detailed mechanistic studies are still required to elucidate how this compound interacts with biological targets.
Comparative Analysis of Related Compounds
The uniqueness of this compound lies in its specific combination of the ethyl ester group with both pyrazole and thiazole functionalities. This structural arrangement may enhance its biological activity compared to simpler derivatives that lack such synergistic effects.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 3-amino-1H-pyrazole-4-carboxylate | Pyrazole with amino group | Antimicrobial activity |
| 1-Methyl-3-(thiazolyl)pyrazole | Thiazole substitution on pyrazole | Anti-inflammatory effects |
| Pyrazolyl-thiazoles | Combination of both rings | Insecticidal properties |
Case Study 1: Insecticidal Efficacy
In a study evaluating novel 1H-pyrazole derivatives, certain compounds exhibited up to 85.7% mortality against Aphis fabae at low concentrations (12.5 mg/L). This suggests that this compound could be developed as an effective insecticide .
Case Study 2: Antimicrobial Screening
Another study focused on synthesizing thiazole derivatives indicated that compounds structurally similar to this compound showed promising antimicrobial activity against various bacterial strains. This positions the compound as a candidate for further investigation in antimicrobial drug development.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context, but it generally involves binding to the active site of the target molecule, leading to modulation of its activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their key differences:
Table 1: Structural and Functional Comparisons
*Calculated based on the methyl analog (C₁₁H₁₂N₄O₃S, MW 280.31) with an additional ethyl group (C₂H₅ vs. CH₃).
Key Comparisons:
Substituent Effects on Bioactivity Pyrazole vs. Sulfonamido Groups: The target compound’s pyrazole-5-amido group differs from sulfonamido analogs (e.g., ethyl 5-(pyridine-2-sulfonamido)-thiazole-4-carboxylate ). Sulfonamides are stronger acids (pKa ~1–2) compared to amides (pKa ~15–20), which may influence binding to charged biological targets. Ethyl vs.
Steric and Electronic Modifications
- Adamantyl Substituent : Ethyl 2-adamantyl-thiazole-4-carboxylate demonstrates that bulky substituents can enhance antiproliferative activity, likely due to improved hydrophobic interactions with protein pockets. The target compound’s pyrazole amido group may offer a balance between bulk and flexibility.
- Trifluoromethyl Group : Ethyl 2-phenyl-5-trifluoromethyl-thiazole-4-carboxylate highlights the role of CF₃ in enhancing metabolic stability and electron-withdrawing effects, which the target compound lacks.
Synthetic Accessibility The target compound’s synthesis likely parallels methods for ethyl 5-(phenylsulfonamido)-thiazole-4-carboxylate , involving amidation of ethyl 5-amino-thiazole-4-carboxylate with an acyl chloride. However, the pyrazole ethyl group may require additional protection/deprotection steps.
Biological Activity
Ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.
Structural Overview
The compound features a thiazole ring and a pyrazole moiety, characterized by the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 294.33 g/mol
The structure includes an ethyl ester group attached to a thiazole ring, which is further substituted with an amido group derived from a pyrazole. This specific arrangement enhances its biological activity compared to simpler derivatives that lack such synergistic effects .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Derivatives of pyrazole and thiazole have been documented to show activity against various pathogens, including bacteria and fungi. Preliminary studies suggest that this compound may also possess antimicrobial capabilities, potentially making it useful in treating infections .
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory activity. Pyrazole derivatives have been extensively studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, compounds with similar structures have shown promising results in reducing inflammation in various animal models .
Synthesis and Evaluation
A study detailed the synthesis of various pyrazole derivatives, including those with thiazole substitutions. These compounds were evaluated for their biological activities, particularly focusing on their anticancer properties. The results indicated that certain derivatives exhibited significant antiproliferative effects against multiple cancer cell lines, including breast and liver cancer cells .
Anticancer Activity
Compounds containing the pyrazole scaffold have been recognized for their anticancer potential. For example, several studies have highlighted the ability of pyrazole derivatives to inhibit tumor growth both in vitro and in vivo. Specifically, this compound could be evaluated for its effects on cancer cell proliferation and apoptosis induction .
The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors involved in inflammation and cancer progression. The unique combination of thiazoles and pyrazoles may enhance binding affinities towards these targets, leading to effective modulation of biochemical pathways .
Preparation Methods
Acid Chloride-Mediated Coupling
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Pyrazole-5-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride.
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Reaction with the aminothiazole ester in dry dichloromethane (DCM) catalyzed by triethylamine (TEA) yields the target amide.
Typical Conditions :
Carbodiimide-Based Coupling
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM facilitates amide bond formation under mild conditions. This method minimizes racemization and is preferred for acid-sensitive substrates.
Optimization Parameters :
-
Stoichiometry: 1.2 equivalents of EDC/HOBt relative to the carboxylic acid.
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Reaction Time: 12–24 hours.
Alternative Multi-Component Approaches
While no direct precedent exists for a one-pot synthesis of this compound, insights from multi-component reactions (MCRs) involving thiosemicarbazide, β-ketoesters, and phenacyl bromides suggest potential pathways. For instance, incorporating a pre-formed pyrazole carboxylic acid into a modified Hantzsch reaction could theoretically yield the target molecule, though this remains untested.
Hypothetical Protocol :
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Reflux a mixture of ethyl bromopyruvate, thiourea, and 1-ethyl-1H-pyrazole-5-carboxylic acid in ethanol with catalytic HCl.
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Anticipated challenges include competing ester hydrolysis and poor regioselectivity.
Comparative Analysis of Synthetic Routes
Table 1 summarizes the advantages, limitations, and hypothetical efficiencies of each method.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves multi-step procedures, including amide bond formation between pyrazole and thiazole precursors. For analogous compounds, triethylamine in ethanol under reflux conditions yields high-purity products by facilitating base-catalyzed coupling reactions . Reaction parameters such as temperature (60–80°C), solvent polarity, and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of amine to acyl chloride) are critical for maximizing yield. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are recommended for real-time monitoring and structural validation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Answer : A combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) is essential. For example, -NMR can confirm the presence of ethyl ester protons (δ 1.2–1.4 ppm triplet) and pyrazole ring protons (δ 7.5–8.0 ppm). Infrared (IR) spectroscopy identifies key functional groups, such as the amide C=O stretch (~1650 cm) and ester C=O (~1720 cm) .
Q. What preliminary biological screening assays are appropriate for this compound?
- Answer : Initial bioactivity testing should include:
- Antibacterial assays : Disk diffusion or microbroth dilution against Gram-negative (e.g., E. coli) and Gram-positive strains .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme inhibition studies : Target-specific assays (e.g., kinase or protease inhibition) based on structural analogs .
Advanced Research Questions
Q. How do substituent variations (e.g., ethyl vs. methyl on the pyrazole ring) influence bioactivity and pharmacokinetic properties?
- Answer : Ethyl substitution enhances lipophilicity (logP +0.5–0.7), potentially improving membrane permeability but reducing aqueous solubility. For example, the ethyl variant (CAS 1170405-69-2) showed 20% higher cytotoxicity in Proteus mirabilis assays compared to its methyl analog . Computational docking studies (e.g., AutoDock Vina) can predict binding affinity changes due to substituent bulkiness .
Q. What computational strategies can accelerate the design of derivatives with improved target selectivity?
- Answer : Quantum mechanical calculations (DFT) and molecular dynamics simulations identify energetically favorable binding conformations. The ICReDD framework integrates reaction path search algorithms to predict optimal synthetic routes and substituent effects . For example, modifying the thiazole ring’s electron-withdrawing groups (e.g., Cl or CF) can modulate enzyme inhibition profiles .
Q. How can researchers resolve contradictions in bioactivity data across different studies?
- Answer : Discrepancies often arise from assay conditions (e.g., pH, serum proteins) or impurity levels. Mitigation strategies include:
- Standardized protocols : Replicate assays in triplicate using ATCC-certified cell lines.
- Metabolite profiling : LC-MS/MS to rule out degradation products .
- Structural analogs : Compare data with ethyl-substituted derivatives (CAS 1170405-69-2) to isolate substituent-specific effects .
Q. What methodologies optimize reaction scalability while maintaining regioselectivity?
- Answer : Flow chemistry systems enhance reproducibility for large-scale synthesis. For instance, continuous flow reactors with immobilized catalysts (e.g., Pd/C) reduce side reactions in thiazole ring formation . Regioselectivity in amide coupling is achieved using HATU/DIPEA in DMF, which minimizes epimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
